molecular formula C17H13F2NO3S B14993766 N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide

Cat. No.: B14993766
M. Wt: 349.4 g/mol
InChI Key: VJELRYCGAKZWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide is a complex organic compound characterized by the presence of a thiophene ring, a benzamide group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then subjected to oxidation to introduce the dioxido group. The final step involves the coupling of the thiophene derivative with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives .

Scientific Research Applications

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,6-difluoro-N-phenylbenzamide is unique due to the presence of both the dioxido-thiophene ring and the difluorobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H13F2NO3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,6-difluoro-N-phenylbenzamide

InChI

InChI=1S/C17H13F2NO3S/c18-14-7-4-8-15(19)16(14)17(21)20(12-5-2-1-3-6-12)13-9-10-24(22,23)11-13/h1-10,13H,11H2

InChI Key

VJELRYCGAKZWGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.